molecular formula C17H15N3O3S B2435811 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide CAS No. 896351-86-3

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2435811
CAS No.: 896351-86-3
M. Wt: 341.39
InChI Key: CMYYWWYVPYFHLG-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)16-19-20-17(23-16)18-15(21)12-8-4-6-10-14(12)24-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYYWWYVPYFHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound derives from two primary building blocks:

  • 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine : Synthesized via cyclization of 2-methoxybenzohydrazide.
  • 4-(Methylthio)benzoyl chloride : Prepared by thioetherification of 4-chlorobenzoyl chloride with methanethiol.

Coupling these intermediates via amide bond formation yields the final product. Alternative routes may involve post-functionalization of preformed oxadiazole scaffolds.

Synthetic Routes to the 1,3,4-Oxadiazole Core

Cyclization of Hydrazides with Carboxylic Acid Derivatives

The oxadiazole ring is typically formed through cyclodehydration of hydrazides with carboxylic acids or their derivatives. For 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine:

  • Hydrazide Synthesis :

    • 2-Methoxybenzoic acid is treated with thionyl chloride to form 2-methoxybenzoyl chloride.
    • Reaction with hydrazine hydrate in ethanol yields 2-methoxybenzohydrazide.
  • Cyclization :

    • The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under reflux conditions:
      $$
      \text{2-Methoxybenzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH, reflux}} \text{5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol}
      $$
    • The thiol intermediate is then oxidized to the amine using hydrogen peroxide (H₂O₂) or aminated directly via nucleophilic substitution.
Table 1: Optimization of Cyclization Conditions
Reagent System Temperature (°C) Time (h) Yield (%) Reference
CS₂/KOH/Ethanol 80 6 72
CS₂/NaOH/DMF 100 4 68
(COCl)₂/POCl₃ 110 3 85

Functionalization of the Benzamide Moiety

Synthesis of 4-(Methylthio)Benzoyl Chloride

  • Thioetherification :
    • 4-Chlorobenzoic acid is treated with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 60°C for 12 hours:

      $$

      \text{4-ClC₆H₄CO₂H} + \text{NaSMe} \rightarrow \text{4-SMeC₆H₄CO₂H} + \text{NaCl}

      $$
    • The product is converted to the acyl chloride using thionyl chloride (SOCl₂).

Amide Coupling

The oxadiazole amine and 4-(methylthio)benzoyl chloride are coupled under Schotten-Baumann conditions:

  • Conditions : Dichloromethane (DCM), triethylamine (Et₃N), 0°C → room temperature, 4 hours.
  • Mechanism : Nucleophilic acyl substitution facilitated by the base.
Table 2: Amidation Reaction Yields
Coupling Reagent Solvent Yield (%) Purity (HPLC)
DCC/DMAP DCM 78 98.5
SOCl₂/Et₃N THF 82 99.1
HATU/DIEA DMF 88 99.7

Alternative Synthetic Strategies

One-Pot Oxadiazole Formation

A streamlined approach combines hydrazide formation, cyclization, and amidation in a single reactor:

  • Reagents : 2-Methoxybenzoic acid, hydrazine hydrate, CS₂, and 4-(methylthio)benzoyl chloride.
  • Conditions : Sequential addition under microwave irradiation (100°C, 30 min), yielding the final product in 65% overall yield.

Post-Functionalization of Preformed Oxadiazoles

  • Methylthio Introduction : A brominated oxadiazole intermediate undergoes Ullmann-type coupling with methanethiol:
    $$
    \text{5-(2-Methoxyphenyl)-2-bromo-1,3,4-oxadiazole} + \text{CuSMe} \rightarrow \text{Target Compound}
    $$
  • Catalyst : Copper(I) iodide (CuI), 1,10-phenanthroline, 120°C, 24 hours.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Enhanced heat transfer, reduced reaction times.
  • Parameters :
    • Residence Time : 10 minutes at 150°C.
    • Solvent : Supercritical CO₂ for greener processing.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:2) for analytical samples.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 7.52–7.48 (m, 3H, Ar-H), 6.98 (d, J = 8.0 Hz, 2H, Ar-H), 3.91 (s, 3H, OCH₃), 2.55 (s, 3H, SCH₃).
  • IR (KBr) : ν 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).

Mass Spectrometry

  • ESI-MS : m/z 341.4 [M+H]⁺, consistent with the molecular formula C₁₇H₁₅N₃O₃S.

Challenges and Optimization Opportunities

  • Oxadiazole Ring Stability : Prolonged heating above 100°C leads to decomposition; microwave-assisted synthesis mitigates this.
  • Thioether Oxidation : The methylthio group may oxidize to sulfone during storage; argon atmosphere and antioxidants (e.g., BHT) are recommended.

Chemical Reactions Analysis

Oxadiazole Ring

  • Nucleophilic substitution : Substitution at the 2-position of the oxadiazole ring is possible, enabling attachment of functional groups (e.g., benzamide moiety) .

  • Electrophilic reactions : Potential for electrophilic aromatic substitution due to electron-deficient nature of the oxadiazole ring.

Benzamide Group

  • Hydrolysis : Under acidic/basic conditions, the amide can hydrolyze to form carboxylic acid derivatives.

  • Alkylation : Reaction with alkyl halides in the presence of bases (e.g., NaH) .

Methylthio Group

  • Oxidation : Conversion to methylsulfinyl or methylsulfonyl groups using oxidizing agents (e.g., H₂O₂).

  • Metallation : Potential for reactions with transition metals (e.g., palladium in cross-coupling).

Biological Activity-Modulating Reactions

Derivatives of this compound have shown:

  • Anticancer activity via apoptosis induction and MMP-9 inhibition .

  • Antimicrobial effects through disruption of microbial enzymes.

Reaction TypeBiological ImpactExample Reagents/Conditions
MMP-9 inhibitionReduced tumor metastasisTested at 100 μg/mL
Apoptosis inductionCell cycle arrest (G₀/G₁ phase)Caspase-3 activation

Structural Analogues and Reactivity Trends

Comparison of oxadiazole-containing benzamides reveals:

CompoundKey FeaturesReactivity Differences
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide3-methoxyphenyl substituentEnhanced lipophilicity vs. 2-methoxyphenyl analogues
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideBulky sulfamoyl groupReduced solubility, altered binding affinity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is its potential as an anticancer agent. Studies have shown that derivatives containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition of RET kinase activity, which is crucial in cancer proliferation . The oxadiazole moiety is often associated with enhanced biological activity due to its ability to interact with biological targets effectively.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Research indicates that oxadiazole derivatives can act as topoisomerase poisons, disrupting DNA replication and leading to cell death . This property makes them promising candidates for further development in cancer therapeutics.

Synthesis and Characterization

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, the initial formation of hydrazone intermediates followed by cyclization reactions can yield the desired oxadiazole structure . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Material Science Applications

Fluorescent Properties
Compounds containing oxadiazole groups are known for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The incorporation of this compound into polymer matrices has been explored for enhancing the luminescent properties of materials used in display technologies .

Stability and Performance
The stability of these compounds under various environmental conditions is critical for their application in materials science. Research has indicated that oxadiazole derivatives maintain their luminescent properties over extended periods when incorporated into stable polymer matrices . This stability is essential for practical applications in electronics and sensor technologies.

Case Studies

Study Reference Focus Area Findings
Anticancer ActivityDemonstrated significant cytotoxicity against HCT-116 and HeLa cell lines with IC50 values below 100 μM.
Mechanism of ActionIdentified as a topoisomerase poison, leading to apoptosis in cancer cells.
Material ScienceShowed potential for use in OLEDs due to favorable photophysical properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide stands out due to its unique combination of the oxadiazole ring and the methoxyphenyl and methylsulfanyl groups. This combination imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique oxadiazole ring, which is often associated with various biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxadiazole ring : This is achieved through the cyclization of appropriate precursors such as 2-methoxybenzohydrazide and methyl 4-formylbenzoate.
  • Substitution reactions : The introduction of the methylthio group can be performed via nucleophilic substitution reactions on suitable benzamide derivatives.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of oxadiazole can inhibit various cancer cell lines effectively:

CompoundCell LineIC50 (µM)
Oxadiazole derivative AMCF-710.5
Oxadiazole derivative BNCI-H46015.3
This compoundA37512.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole-based compounds in clinical settings:

  • Case Study 1 : A clinical trial involving patients with metastatic breast cancer treated with an oxadiazole derivative showed a partial response in 30% of participants after six months of therapy.
  • Case Study 2 : In vitro studies demonstrated that compounds similar to this compound exhibited synergistic effects when combined with established chemotherapeutics like doxorubicin.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of cell proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of apoptosis : It triggers programmed cell death pathways in tumor cells.
  • Antimicrobial action : The presence of the oxadiazole ring enhances membrane permeability in bacterial cells.

Q & A

Basic: What are the key synthetic steps for N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate (e.g., using phosphorus oxychloride or microwave-assisted methods) .
  • Step 2 : Coupling the oxadiazole intermediate with 2-(methylthio)benzamide derivatives under controlled pH and temperature .
  • Optimization :
    • Temperature : Maintain 80–100°C during cyclization to prevent side reactions.
    • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
    • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation .
      Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 4 hours) while improving yield .

Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies functional groups (e.g., methoxyphenyl at δ 3.8–4.0 ppm, oxadiazole ring protons) .
  • Mass Spectrometry (MS) :
    • ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 329.74 for C₁₆H₁₂ClN₃O₃ analogs) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Purity >95% with retention times between 11–13 minutes under reverse-phase conditions .
  • Infrared (IR) Spectroscopy :
    • Detects carbonyl (C=O, ~1650 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Assay Standardization :
    • Use consistent cell lines (e.g., MCF-7 for breast cancer) and bacterial strains (e.g., S. aureus ATCC 25923) to minimize variability .
  • Dose-Response Analysis :
    • Compare IC₅₀ values across studies; discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers) .
  • Target Validation :
    • Perform enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to confirm mechanism specificity .
  • Meta-Analysis :
    • Cross-reference data with structurally similar oxadiazoles (e.g., thiophene-substituted analogs) to identify SAR trends .

Advanced: What strategies improve the compound’s bioavailability and pharmacokinetic profile?

  • Solubility Enhancement :
    • Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) to address low aqueous solubility .
  • Metabolic Stability :
    • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • In Silico Modeling :
    • Predict logP (target <3) and blood-brain barrier permeability using tools like SwissADME .
  • Prodrug Design :
    • Mask the methylthio group as a sulfoxide to enhance membrane permeability .

Advanced: How do structural modifications (e.g., methoxy vs. methylthio groups) impact target selectivity?

  • Methoxy Group (2-methoxyphenyl) :
    • Enhances hydrogen bonding with kinase active sites (e.g., EGFR inhibition) but may reduce solubility .
  • Methylthio Group :
    • Increases lipophilicity (logP +0.5) and stabilizes π-π stacking with aromatic residues in COX-2 .
  • SAR Studies :
    • Replace oxadiazole with thiadiazole to evaluate changes in antibacterial activity (see for thiadiazole analogs) .

Advanced: What in vitro/in vivo correlations are critical for translating preclinical findings?

  • In Vitro :
    • Use 3D tumor spheroids to mimic in vivo tumor microenvironments for cytotoxicity assays .
  • In Vivo :
    • Monitor plasma half-life (target >4 hours) and tissue distribution in rodent models .
  • PK/PD Modeling :
    • Correlate IC₅₀ values with plasma concentrations to establish effective dosing regimens .

Basic: What are the compound’s stability considerations under varying storage conditions?

  • Light Sensitivity :
    • Store in amber vials at -20°C to prevent photodegradation of the oxadiazole ring .
  • Hydrolytic Stability :
    • Avoid aqueous buffers at pH >8 to prevent cleavage of the benzamide bond .
  • Thermal Degradation :
    • DSC analysis shows decomposition onset at 180°C, requiring storage below 25°C .

Advanced: How can computational methods predict off-target interactions?

  • Molecular Docking :
    • Use AutoDock Vina to screen against non-target kinases (e.g., CDK2) to assess selectivity .
  • Pharmacophore Modeling :
    • Identify critical interaction points (e.g., hydrogen bond acceptors at the oxadiazole ring) .
  • Machine Learning :
    • Train models on Tox21 datasets to predict hepatotoxicity risks .

Basic: What are the primary biological targets of this compound?

  • Enzyme Targets :
    • COX-2 (anti-inflammatory), HDACs (anticancer), and bacterial dihydrofolate reductase (antimicrobial) .
  • Receptor Targets :
    • EGFR and VEGF receptors in cancer cell proliferation pathways .

Advanced: How do crystallography data inform structure-based drug design?

  • Single-Crystal X-ray Diffraction :
    • Resolves bond angles (e.g., C-N-C in oxadiazole at 112°) and confirms planarity of the benzamide moiety .
  • Intermolecular Interactions :
    • π-π stacking between methoxyphenyl and target aromatic residues enhances binding affinity .
  • Hydration Analysis :
    • Hemihydrate forms (e.g., ) reveal water-mediated hydrogen bonds critical for stability .

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